N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring two key structural motifs:
- 5-methyl-1,2-oxazol-3-yl group: A substituted oxazole ring with a methyl group at position 5, commonly associated with metabolic stability and hydrogen-bonding interactions in medicinal chemistry.
This compound’s structure suggests applications in drug discovery, particularly in targeting enzymes or receptors where heterocyclic motifs play critical roles.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-9-13(19-22-11)18-15(21)14(20)17-10-16(6-2-3-7-16)12-5-4-8-23-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRFOCDYNNCBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound that integrates an oxazole ring and a thiophene moiety into its structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features the following structural elements:
- Oxazole Ring : Provides unique electronic properties and potential interaction sites.
- Thiophene Ring : Known for its role in various biological activities.
- Ethanediamide Backbone : Contributes to the overall stability and solubility of the molecule.
Molecular Formula and Weight
- Molecular Formula : C16H20N4O4S
- Molecular Weight : 364.42 g/mol
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing oxazole and thiophene rings have shown activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival.
- DNA Binding : Potential binding to DNA gyrase, disrupting replication processes .
- Cell Membrane Disruption : Alteration of membrane integrity leading to cell death.
Case Studies and Research Findings
A notable study analyzed the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the oxazole or thiophene rings significantly affect biological activity. The incorporation of a methyl group on the oxazole ring was found to enhance antimicrobial efficacy while reducing cytotoxicity in mammalian cells .
In Vitro Studies
In vitro assays utilizing MTT assays indicated that compounds similar to this compound possess promising cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells .
Comparison with Similar Compounds
Structural Analogues with 5-Methyl-1,2-Oxazol-3-yl Substituents
Several compounds share the 5-methyloxazole core, which is pivotal for bioactivity:
Key Observations :
Thiophene-Containing Analogues
Thiophene rings are critical for hydrophobic interactions and metabolic stability:
Key Observations :
Ethanediamide and Carboxamide Analogues
The ethanediamide (CONHCH2CO-) linker is a distinguishing feature:
Key Observations :
- The ethanediamide linker in the target compound allows for dual hydrogen-bonding interactions, unlike the single amide bond in pyrrole-carboxamide analogues .
- Ester-containing analogues (e.g., methyl ester) may exhibit shorter half-lives due to hydrolytic instability compared to the target’s ethanediamide .
Physicochemical and Pharmacokinetic Comparison
Physicochemical Properties (Inferred from Analogues)
Key Insights :
ADMET Considerations
Preparation Methods
Synthesis of 1-(Thiophen-2-yl)cyclopentylmethylamine
This intermediate is prepared via a Friedel-Crafts alkylation followed by reductive amination:
-
Friedel-Crafts Alkylation : Thiophene reacts with cyclopentyl bromide in the presence of AlCl₃ to form 1-(thiophen-2-yl)cyclopentane.
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Bromination and Amination : The cyclopentane derivative undergoes bromination at the methyl position, followed by Gabriel synthesis to introduce the primary amine.
Key data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 0°C, 12 h | 78 |
| Bromination | NBS, AIBN, CCl₄, reflux | 65 |
| Gabriel Amination | Phthalimide, K₂CO₃, DMF | 82 |
Synthesis of 5-Methyl-1,2-Oxazol-3-yl EthanediaMide
The oxazole ring is constructed via the Robinson-Gabriel synthesis, followed by ethanediamide formation:
Oxazole Ring Formation
-
Starting Material : Ethyl 3-amino-4-methylpent-2-enoate undergoes cyclodehydration with phosphoryl chloride (POCl₃) to yield 5-methyl-1,2-oxazole-3-carboxylate.
-
Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH (2 M, 60°C, 4 h).
Ethanediamide Activation
The carboxylic acid is converted to an acid chloride (SOCl₂, 70°C, 2 h) and coupled with ammonium chloride to form the ethanediamide.
Amide Coupling and Final Assembly
The final step involves coupling the two intermediates via amide bond formation:
Reaction Conditions
-
Coupling Agent : HATU (1.1 eq) and DIEA (3 eq) in acetonitrile.
-
Temperature : Room temperature (25°C).
-
Time : 2–4 hours.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Equivalents (HATU) | 1.1 |
| Equivalents (DIEA) | 3.0 |
| Yield | 89% (after purification) |
Purification and Characterization
-
Chromatography : Silica gel chromatography (95:5 CH₂Cl₂/MeOH) removes unreacted starting materials.
-
Spectroscopic Data :
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining a yield of 85%.
Solvent Screening
A study comparing solvents revealed acetonitrile as optimal (89% yield vs. 72% in DMF and 65% in THF).
Scalability Challenges
Large-scale reactions (>100 g) require slow addition of HATU to prevent exothermic side reactions, maintaining temperatures below 30°C.
Mechanistic Insights and Side Reactions
Amide Coupling Mechanism
HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. Competing side reactions include:
-
O-Acylation : Mitigated by using DIEA to maintain a basic pH.
-
Dimerization : Controlled by dropwise addition of reagents.
Degradation Pathways
-
Hydrolysis : The oxazole ring is susceptible to acidic hydrolysis (pH < 4).
-
Oxidation : Thiophene sulfoxide formation occurs under strong oxidizing conditions.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| HATU | 12,000 |
| 1-(Thiophen-2-yl)cyclopentylmethylamine | 8,500 |
| Acetonitrile | 200 |
Waste Management
-
Solvent Recovery : Distillation recovers 90% of acetonitrile.
-
Phosphorus Byproducts : Treated with aqueous NaOH to precipitate phosphate salts.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting the oxazole derivative (e.g., 5-methyl-1,2-oxazol-3-amine) with activated carbonyl intermediates under reflux conditions.
- Cyclopentyl-thiophene functionalization : Introducing the thiophene-cyclopentylmethyl group via nucleophilic substitution or reductive amination .
- Optimization : Use statistical design of experiments (DoE) to systematically vary temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., HATU, EDCI) to maximize yield and purity .
- Key Analytical Tools : Monitor reaction progress via TLC and confirm final structure using NMR and HPLC (≥95% purity) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the oxazole (δ 6.2–6.8 ppm), thiophene (δ 7.1–7.5 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify the molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve bond lengths/angles of the ethanediamide linker and cyclopentyl-thiophene moiety (if crystalline) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor hydrolysis of the oxazole or amide bonds via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for similar oxadiazole-thiophene derivatives) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., electrophilic substitution on thiophene or oxazole) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to predict regioselectivity in cyclization or cross-coupling reactions .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across assays)?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to validate target inhibition (e.g., kinase or protease activity) .
- Metabolite Screening : Identify degradation products via LC-MS to rule out off-target effects from unstable intermediates .
- Dose-Response Reproducibility : Repeat experiments with freshly prepared DMSO stocks to avoid solvent-induced aggregation .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what experimental approaches validate these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) for target proteins .
- Molecular Docking : Use AutoDock Vina to model interactions between the thiophene-cyclopentyl group and hydrophobic enzyme pockets .
- Cellular Assays : Evaluate cytotoxicity (via MTT assay) and target modulation (e.g., Western blot for downstream signaling proteins) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during cyclopentyl-thiophene functionalization .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled to confirm molecular conformation?
- Methodological Answer :
- Dynamic NMR Analysis : Probe rotational barriers of the ethanediamide linker to assess flexibility in solution vs. solid-state .
- Variable-Temperature Studies : Acquire NMR at 25°C and −40°C to detect conformational averaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
